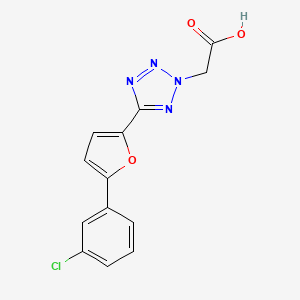

2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-

CAS No.: 93789-15-2

Cat. No.: VC17092156

Molecular Formula: C13H9ClN4O3

Molecular Weight: 304.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93789-15-2 |

|---|---|

| Molecular Formula | C13H9ClN4O3 |

| Molecular Weight | 304.69 g/mol |

| IUPAC Name | 2-[5-[5-(3-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |

| Standard InChI | InChI=1S/C13H9ClN4O3/c14-9-3-1-2-8(6-9)10-4-5-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20) |

| Standard InChI Key | RRWGMPZCHDMVIW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O |

Introduction

2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- is a synthetic organic compound featuring a complex heterocyclic structure. It belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of tetrazole compounds often involves the [3+2] cycloaddition of sodium azide to nitriles, which can be catalyzed by various metal complexes, such as cobalt(II) or copper-based catalysts. This method is prevalent for forming tetrazole rings in complex organic molecules.

Applications and Biological Activities

Tetrazole derivatives, including those with furanyl and chlorophenyl substituents, have significant potential in medicinal chemistry. They can mimic carboxylate groups, making them useful as bioisosteres in drug design. These compounds may exhibit antihypertensive, antibiotic, and anti-allergic properties, similar to other tetrazoles used in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume